

Spectroscopic Profile of 3-Amino-2-cyclohexen-1-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **3-Amino-2-cyclohexen-1-one**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural features of **3-Amino-2-cyclohexen-1-one** have been elucidated using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below, providing a clear and concise reference.

Table 1: ^1H NMR Spectroscopic Data for 3-Amino-2-cyclohexen-1-one

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.23	s	1H	=CH
3.20	bs	1H	NH
2.37	m	2H	CH ₂
2.28	m	2H	CH ₂
1.97	m	2H	CH ₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-2-cyclohexen-1-one

Chemical Shift (δ) ppm	Assignment
196.5	C=O (C1)
163.8	=C-NH ₂ (C3)
99.8	=CH (C2)
36.8	CH ₂ (C6)
29.2	CH ₂ (C4)
21.9	CH ₂ (C5)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for 3-Amino-2-cyclohexen-1-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435	Strong	N-H stretch (asymmetric)
3320	Strong	N-H stretch (symmetric)
1650	Strong	C=O stretch (conjugated)
1605	Strong	C=C stretch
1560	Strong	N-H bend

Sample Preparation: KBr Pellet

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the NMR and IR spectra presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **3-Amino-2-cyclohexen-1-one**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

- Approximately 10-20 mg of **3-Amino-2-cyclohexen-1-one** was accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR in a clean, dry NMR tube.
- The solution was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Frequency: 400 MHz.

- Solvent: CDCl_3 .
- Temperature: 298 K.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Spectral Width: 8278 Hz.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Frequency: 100 MHz.
- Solvent: DMSO-d_6 .
- Temperature: 298 K.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.
- Spectral Width: 24038 Hz.
- Reference: Solvent peak (DMSO-d_6 at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Amino-2-cyclohexen-1-one**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):

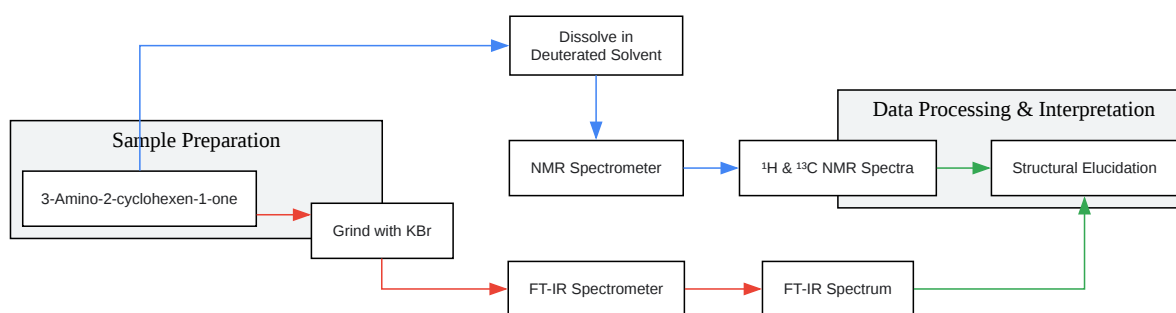
- Approximately 1-2 mg of **3-Amino-2-cyclohexen-1-one** was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogenous mixture was transferred to a pellet-pressing die.
- A pressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent pellet.

FT-IR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Background: A spectrum of the empty sample compartment was recorded as the background and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Amino-2-cyclohexen-1-one**.



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Caption: General workflow for spectroscopic analysis.

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